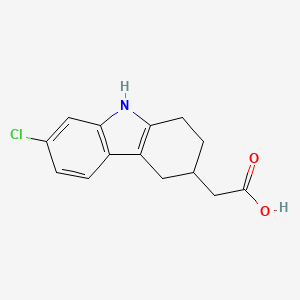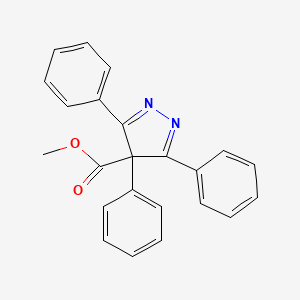
Dimethyl 3,9-dioxoundecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,9-dioxoundecanedioate is an organic compound with the molecular formula C12H18O6. It is a diester derivative of 3,9-dioxoundecanedioic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,9-dioxoundecanedioate can be synthesized through the esterification of 3,9-dioxoundecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,9-dioxoundecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: 3,9-dioxoundecanedioic acid.
Reduction: 3,9-dioxoundecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,9-dioxoundecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polyesters and polyamides.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Mechanism of Action
The mechanism of action of dimethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of 3,9-dioxoundecanedioic acid and methanol. The pathways involved include hydrolysis and subsequent metabolic processes that utilize the resulting products.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,9-dioxoundecanedioate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 3,3’-dithiobispropionimidate: Contains sulfur atoms, making it distinct in reactivity and applications.
Dimethyl dicarbonate: Used as a preservative and sterilizing agent, differing significantly in its chemical behavior.
Properties
CAS No. |
51414-49-4 |
|---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
dimethyl 3,9-dioxoundecanedioate |
InChI |
InChI=1S/C13H20O6/c1-18-12(16)8-10(14)6-4-3-5-7-11(15)9-13(17)19-2/h3-9H2,1-2H3 |
InChI Key |
IECNUPXYNLHBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


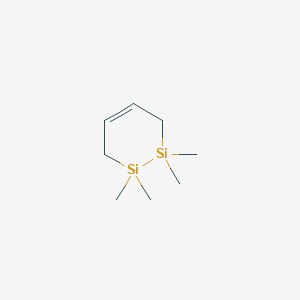
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
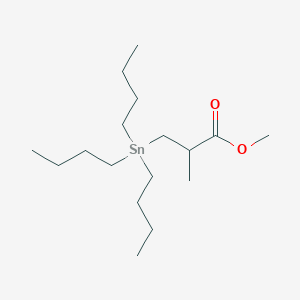
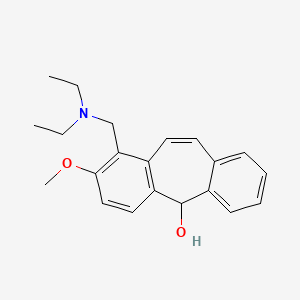
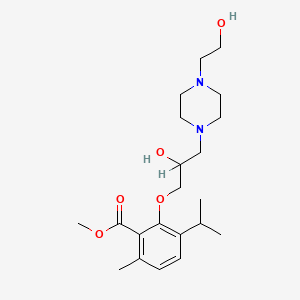
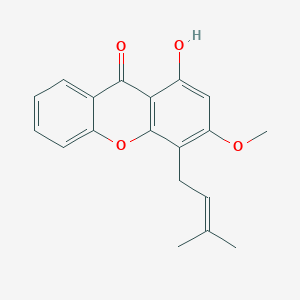
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
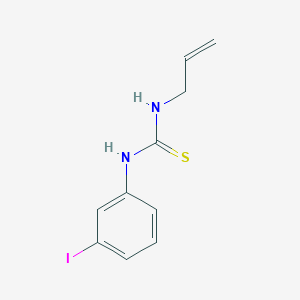
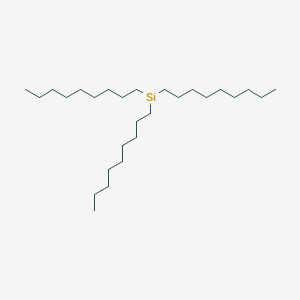
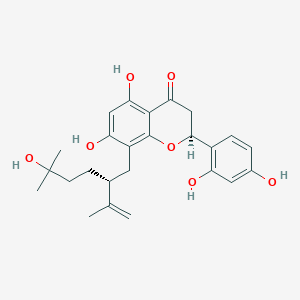
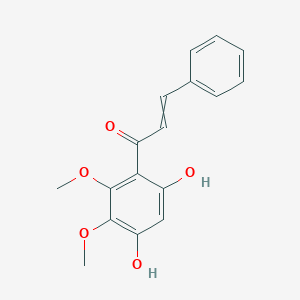
![2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B14649644.png)
